Jasmolin I

Description

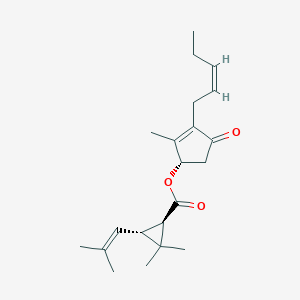

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKIRHFOLVYKFT-VUMXUWRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042081 | |

| Record name | Jasmolin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4466-14-2 | |

| Record name | Jasmolin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmolin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmolin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMOLIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Jasmolin I

Abstract

Jasmolin I is a naturally occurring insecticide and a key constituent of pyrethrum extract, derived from the flowers of Tanacetum cinerariifolium (syn. Chrysanthemum cinerariifolium)[1][2]. As one of the six esters that constitute the pyrethrins, its potent neurotoxic effects on a wide range of insects make it a molecule of significant interest in agriculture and public health[3][4]. Jasmolin I, along with Cinerin I and Pyrethrin I, belongs to the Type I pyrethrins, which are esters of chrysanthemic acid[2][5]. Its biological efficacy is intrinsically linked to its complex and highly specific three-dimensional architecture. This guide provides an in-depth analysis of the chemical structure and absolute stereochemistry of Jasmolin I, explores the methodologies for its structural elucidation, and contextualizes its structural features within the broader family of pyrethrin insecticides.

Molecular Architecture of Jasmolin I

Jasmolin I is an ester composed of a cyclopropanecarboxylic acid moiety and a cyclopentenolone-derived alcohol moiety[6]. The precise arrangement and connectivity of these two components define its chemical identity and biological function.

Core Components

The molecule is best understood by dissecting it into its constituent acid and alcohol parts, which are joined by an ester linkage:

-

Acid Moiety: (+)-(1R,3R)-trans-Chrysanthemic Acid: This component is a substituted cyclopropanecarboxylic acid. The key features are the gem-dimethyl group on one carbon of the cyclopropane ring and a (2-methylprop-1-enyl) side chain on another. The "trans" designation in its common name refers to the stereochemical relationship between the carboxyl group and the alkenyl side chain across the cyclopropane ring, a crucial feature for its insecticidal activity[5].

-

Alcohol Moiety: (+)-(S)-Jasmololone: This is the alcohol component, derived from a rethrolone backbone. It consists of a 2-methyl-4-oxocyclopent-2-en-1-ol core structure substituted with a (Z)-pent-2-enyl side chain. The biosynthesis of this rethrolone is derived from jasmonic acid pathways[7].

The esterification of these two precursors results in the formation of Jasmolin I.

Physicochemical Properties

A summary of the fundamental properties of Jasmolin I is provided below.

| Property | Value | Source |

| IUPAC Name | [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [6][8] |

| Molecular Formula | C₂₁H₃₀O₃ | [3][6] |

| Molecular Weight | 330.46 g/mol | [4][9] |

| CAS Number | 4466-14-2 | [1][8] |

| InChIKey | NZKIRHFOLVYKFT-VUMXUWRFSA-N | [6][8] |

Definitive Stereochemistry

The term "stereochemistry" refers to the three-dimensional arrangement of atoms in a molecule. For Jasmolin I, this is not a trivial detail; it is the primary determinant of its ability to bind to and modulate the voltage-gated sodium channels in insect neurons[3][4]. The molecule possesses three chiral centers and one geometrically constrained double bond, each with a specific, biologically active configuration[3].

Absolute Configuration of Chiral Centers

The absolute configuration of a chiral center describes the spatial arrangement of its bonded groups and is designated as R (from the Latin rectus, right) or S (from the Latin sinister, left) based on the Cahn-Ingold-Prelog priority rules[10][11]. Jasmolin I has three such centers:

-

Cyclopentenone Ring (C1'): The carbon atom bearing the ester linkage has an (S) configuration.

-

Cyclopropane Ring (C1): The carbon atom of the cyclopropane ring attached to the carboxyl group has an (R) configuration.

-

Cyclopropane Ring (C3): The carbon atom of the cyclopropane ring bearing the (2-methylprop-1-enyl) group has an (R) configuration.

The IUPAC name explicitly defines this stereochemistry as (1S) for the alcohol moiety and (1R,3R) for the acid moiety[6]. This specific combination is critical, as other stereoisomers exhibit significantly reduced or no insecticidal activity[5].

Geometric Isomerism of the Alkenyl Side Chain

In addition to its chiral centers, Jasmolin I contains a double bond in the pentenyl side chain of the jasmololone moiety. The geometry around this bond is crucial.

-

Pent-2-enyl Side Chain: This double bond possesses a (Z) configuration (from the German zusammen, together). This means the higher-priority substituents on each carbon of the double bond are on the same side, resulting in a cis-like arrangement. This is explicitly stated in the IUPAC and CAS names for the molecule[6][8].

Caption: 2D structure of Jasmolin I with stereochemical assignments.

Experimental Determination and Validation

The elucidation of such a complex natural product structure requires a multi-faceted analytical approach. The process begins with isolation from the source material and culminates in detailed spectroscopic analysis to confirm connectivity and stereochemistry.

Isolation Protocol

Jasmolin I does not exist in isolation but as part of a complex mixture of pyrethrins within the flower heads of T. cinerariifolium[1][3]. A generalized workflow for its isolation is as follows:

-

Harvesting and Extraction: Flower heads are harvested, dried, and pulverized. The pyrethrins are extracted using a suitable organic solvent (e.g., hexane or a proprietary solvent mixture).

-

Crude Extract Purification: The initial extract is concentrated to yield a crude oleoresin. This resin is then subjected to further purification steps to remove pigments, waxes, and other non-active compounds.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the cornerstone of separation.

-

Step A (Fractionation): The crude extract is first passed through a normal-phase silica gel column to separate the six pyrethrin components into fractions based on polarity.

-

Step B (High-Resolution Isolation): The fraction containing Jasmolin I is collected and subjected to further purification, often using reverse-phase or chiral HPLC columns, to yield the pure compound[12]. The use of chiral columns is particularly powerful as it can separate stereoisomers.

-

Structural Elucidation Workflow

Once isolated, the definitive structure is confirmed through a combination of spectroscopic techniques.

Caption: Standard workflow for the isolation and structural elucidation of Jasmolin I.

-

Mass Spectrometry (MS): Provides the exact molecular weight (330.2195 g/mol ) and high-resolution mass, which allows for the unambiguous determination of the molecular formula (C₂₁H₃₀O₃)[6]. Fragmentation patterns can further help confirm the core structures of the acid and alcohol moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These 1D techniques are used to map the carbon-hydrogen framework of the molecule, confirming the presence of key functional groups like the ester, ketone, double bonds, and the specific number of protons and carbons in different chemical environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing scientists to piece together the molecular skeleton bond-by-bond.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: This is a critical technique for determining stereochemistry. By measuring the through-space interactions of protons, one can confirm the (Z)-geometry of the side-chain double bond and the trans relationship of the substituents on the cyclopropane ring.

-

Conclusion and Significance

The chemical structure of Jasmolin I is a testament to nature's chemical complexity. Its architecture is defined by the esterification of (+)-(S)-Jasmololone and (+)-(1R,3R)-trans-Chrysanthemic acid. The molecule's stereochemistry is absolute and non-negotiable for its potent insecticidal activity, with three chiral centers ((1S), (1R), (3R)) and one geometric isomer ((Z)-alkene) all precisely configured. This structural rigidity is essential for its specific interaction with insect sodium channels. For researchers in crop protection and drug development, a thorough understanding of this structure-activity relationship is paramount for designing next-generation insecticides that are both effective and environmentally benign. The methodologies used to isolate and elucidate its structure serve as a foundational protocol for the study of complex natural products.

References

-

PubChem (National Institutes of Health). Jasmolin I | C21H30O3 | CID 12304687.[Link]

-

Compendium of Pesticide Common Names. jasmolin I data sheet.[Link]

-

AERU (University of Hertfordshire). Pyrethrins (jasmolin I).[Link]

-

GSRS (Global Substance Registration System). JASMOLIN I.[Link]

-

precisionFDA. JASMOLIN I.[Link]

-

ResearchGate. Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II.[Link]

-

NCBI Bookshelf. Toxicological Profile for Pyrethrins and Pyrethroids - CHEMICAL AND PHYSICAL INFORMATION.[Link]

-

National Institutes of Health. Synthesis and Structure–Activity Relationship of Phosphonate Esters with (S)‑Cinerolone and (S)‑Jasmololone as Irreversible Inhibitors of the GDSL Esterase/Lipase TcGLIP to Study Pyrethrin Biosynthesis.[Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). The jasmolins, new insecticidally active constituents of Chrysanthemum cinerariaefolium VIS.[Link]

-

ResearchGate. Content of (a) jasmolin I and (b) jasmolin II across the eight flower...[Link]

-

ResearchGate. Structural formulas of pyrethrin i, pyrethrin ii, cinerin i, cinerin ii, jasmolin i and jasmolin ii.[Link]

-

Wikipedia. Absolute configuration.[Link]

-

PubChem (National Institutes of Health). Jasmolin II | C22H30O5 | CID 12304690.[Link]

-

PMC (National Institutes of Health). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone.[Link]

-

ResearchGate. (PDF) Synthesis and Structure–Activity Relationship of Phosphonate Esters with ( S )-Cinerolone and ( S )-Jasmololone as Irreversible Inhibitors of the GDSL Esterase/Lipase TcGLIP to Study Pyrethrin Biosynthesis.[Link]

-

Chemistry LibreTexts. 7.3: Absolute Configuration.[Link]

-

PMC (National Institutes of Health). TcGLIP GDSL Lipase Substrate Specificity Co-determines the Pyrethrin Composition in Tanacetum cinerariifolium.[Link]

Sources

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrethrins (jasmolin I) [sitem.herts.ac.uk]

- 4. Jasmolin I | 4466-14-2 | FJ158204 | Biosynth [biosynth.com]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Jasmolin I | C21H30O3 | CID 12304687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. GSRS [precision.fda.gov]

- 10. Absolute configuration - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. TcGLIP GDSL Lipase Substrate Specificity Co-determines the Pyrethrin Composition in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Jasmolin I

Introduction

Jasmolin I is a naturally occurring insecticide and one of the six esters that constitute pyrethrum extract, derived from the flowers of Chrysanthemum cinerariifolium.[1][2] As a key component of this potent botanical insecticide, a thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Jasmolin I, delving into its structural characteristics, physicochemical parameters, and chemical behavior. Furthermore, it outlines established methodologies for its analysis and discusses its mode of action, offering a holistic perspective for its application in various scientific endeavors.

Part 1: Molecular Structure and Identity

Jasmolin I is an ester of chrysanthemic acid and jasmolone.[2] Its intricate molecular architecture, featuring multiple stereocenters and sites of unsaturation, dictates its biological activity and chemical reactivity.

The IUPAC name for Jasmolin I is cis-[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate.[3] The molecule possesses three chiral centers, leading to the potential for several stereoisomers.[4] The specific stereochemistry is crucial for its insecticidal efficacy.

Structural Diagram

Caption: Simplified 2D structure of Jasmolin I.

Part 2: Physical Properties

The physical properties of Jasmolin I are crucial for its formulation, application, and environmental fate. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₀O₃ | [3][5][6] |

| Molecular Weight | 330.46 g/mol | [5][7][6] |

| Physical State | Viscous liquid | [8] |

| Boiling Point | 417.5 °C | [5] |

| Density | 1.030 g/cm³ | [5] |

| Flash Point | 178.5 °C | [5] |

| Water Solubility | 0.03 mg/L | [8] |

| Log K_ow (Octanol-Water Partition Coefficient) | 6.42 | [8] |

| Vapor Pressure | 4.8 x 10⁻⁷ mm Hg at 25 °C | [8] |

Jasmolin I's low water solubility and high octanol-water partition coefficient indicate its lipophilic nature, which is a key factor in its ability to penetrate the waxy cuticle of insects and interact with their nervous systems.[3] Its low vapor pressure suggests it is not highly volatile under normal environmental conditions.

Part 3: Chemical Properties and Reactivity

Stability and Degradation

A defining chemical characteristic of Jasmolin I, and pyrethrins in general, is its susceptibility to degradation, particularly in the presence of sunlight.[5] This rapid environmental degradation is advantageous from a toxicological perspective, as it minimizes persistence and bioaccumulation. However, it also necessitates careful consideration in formulation and application to ensure efficacy. The primary degradation pathways involve oxidation and hydrolysis of the ester linkage. The instability in alkaline media is also a noteworthy chemical property.

Key Chemical Reactions

-

Ester Hydrolysis: As an ester, Jasmolin I is susceptible to hydrolysis, especially under acidic or alkaline conditions, which cleaves the molecule into chrysanthemic acid and jasmolone. This process is a key step in its metabolism in living organisms.[3]

-

Oxidation: The double bonds in both the chrysanthemic acid and jasmolone moieties are susceptible to oxidation, which can be initiated by light and air. This is a major contributor to its environmental degradation.

Part 4: Biological Activity and Mechanism of Action

Jasmolin I exerts its insecticidal effect as a potent neurotoxin.[5] Its primary target is the voltage-gated sodium channels in the nerve cell membranes of insects.[3]

Signaling Pathway

Caption: Mechanism of action of Jasmolin I on insect sodium channels.

By binding to the sodium channels, Jasmolin I modifies their gating kinetics, prolonging the time they remain in the open state after a nerve impulse.[3] This disruption of normal sodium ion flow leads to repetitive and uncontrolled firing of neurons, causing hyperactivity, paralysis, and ultimately, the death of the insect.[3]

Part 5: Experimental Protocols

The analysis of Jasmolin I typically involves its extraction from a complex matrix followed by chromatographic separation and detection.

Extraction and Isolation Workflow

Caption: General workflow for the extraction and isolation of Jasmolin I.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of Jasmolin I in a sample.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of analytical grade Jasmolin I standard in a suitable organic solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Extract Jasmolin I from the sample matrix using an appropriate solvent and technique (e.g., solid-phase extraction).[9]

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions (Example): [10]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[11]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection: UV detector at a wavelength where Jasmolin I exhibits maximum absorbance.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the Jasmolin I standards against their corresponding concentrations.

-

Determine the concentration of Jasmolin I in the sample by interpolating its peak area on the calibration curve.

-

Part 6: Spectroscopic Data

While detailed, publicly available spectra for Jasmolin I are scarce, its structure suggests key features that would be observed in various spectroscopic analyses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the olefinic protons in the pentenyl and methylpropenyl side chains, as well as signals for the cyclopropane and cyclopentenone ring protons.

-

¹³C NMR would reveal signals for the carbonyl carbons of the ester and ketone groups, as well as the olefinic carbons.[12][13]

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the ester bond and fragmentation of the side chains.[14]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show strong absorption bands for the C=O stretching vibrations of the ester and ketone functional groups, as well as C=C stretching for the double bonds.

-

Conclusion

Jasmolin I is a fascinating and important natural product with potent insecticidal properties. Its complex structure and chemical lability present both challenges and opportunities for its use in pest management and as a lead compound in drug discovery. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for harnessing its full potential in a safe and effective manner. Further research into its specific degradation pathways and the acquisition of detailed spectroscopic data will continue to enhance our knowledge of this valuable molecule.

References

-

PubChem. Jasmolin I | C21H30O3 | CID 12304687. [Link]

-

precisionFDA. JASMOLIN I. [Link]

-

NCBI Bookshelf. Table 4-4, Physical and Chemical Properties of Pyrethrinsa - Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

University of Hertfordshire. Pyrethrins (jasmolin I) - AERU. [Link]

-

NCBI Bookshelf. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

Occupational Safety and Health Administration. PYRETHRUM. [Link]

-

Agency for Toxic Substances and Disease Registry. 4. CHEMICAL AND PHYSICAL INFORMATION. [Link]

-

Wefco. Technical Data Sheet. [Link]

-

ResearchGate. Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. [Link]

-

Journal of Agricultural and Food Chemistry. The Synthesis of Pyrethroids. [Link]

-

Compendium of Pesticide Common Names. jasmolin I data sheet. [Link]

-

NCBI Bookshelf. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

PMC. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. [Link]

-

UoN Digital Repository Home. Quantitative and Qualitative Analysis of Pyrethrins and Pyrethrosin. [Link]

-

EPA. Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. [Link]

-

Semantic Scholar. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides1[OPEN]. [Link]

-

ResearchGate. Reduction Chemistry of Natural Pyrethrins and Preliminary Insecticidal Activity of Reduced Pyrethrins. [Link]

-

Oxford Academic. Insecticidal Activity of Jasmolin II and Its Isolation from Pyrethrum (Chrysanthemum cinerariaefolium Vis.)1 | Journal of Economic Entomology. [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

-

University of Hertfordshire. Pyrethrins (jasmolin I). [Link]

-

University of Hertfordshire. Pyrethrins (pyrethrin I). [Link]

-

ResearchGate. Determination of Natural Pyrethrins by Liquid Chromatography-Electron Ionisation-Mass Spectrometry | Request PDF. [Link]

-

University of Hertfordshire. Pyrethrins (jasmolin II). [Link]

-

NIST WebBook. 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]]. [Link]

- Google Patents.

-

PubMed. NMR and molecular mechanics study of pyrethrins I and II. [Link]

Sources

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Jasmolin I | C21H30O3 | CID 12304687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrethrins (jasmolin I) [sitem.herts.ac.uk]

- 5. Jasmolin I | 4466-14-2 | FJ158204 | Biosynth [biosynth.com]

- 6. GSRS [precision.fda.gov]

- 7. scbt.com [scbt.com]

- 8. Table 4-4, Physical and Chemical Properties of Pyrethrinsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. epa.gov [epa.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. CN103149232A - Method for identifying pyrethrum derivatives - Google Patents [patents.google.com]

- 13. NMR and molecular mechanics study of pyrethrins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]]- [webbook.nist.gov]

A Technical Guide to the Biosynthesis of Jasmolin I in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmolin I is a key component of pyrethrins, a class of natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium.[1] Renowned for their potent insecticidal activity and low mammalian toxicity, pyrethrins are of significant interest for agricultural and pharmaceutical applications.[2] This guide provides an in-depth technical overview of the Jasmolin I biosynthetic pathway, a convergent process that combines a monoterpenoid acid and a jasmonate-derived alcohol. We will dissect the enzymatic steps, explore the advanced methodologies used to elucidate the pathway, and discuss the regulatory mechanisms that govern its operation in planta. This document is intended to serve as a foundational resource for professionals seeking to understand, engineer, and harness this complex natural product pathway.

Introduction: The Molecular Architecture of a Natural Insecticide

Pyrethrins are a mixture of six structurally related esters, broadly categorized into two types based on their acid moiety.[3] Type I pyrethrins are esters of chrysanthemic acid, while Type II are esters of pyrethric acid. Jasmolin I belongs to the Type I category, comprising a chrysanthemic acid moiety esterified with the alcohol jasmolone.[4]

The biosynthesis of these compounds is primarily localized within the flower heads of T. cinerariifolium, with the highest concentrations found in the developing achenes (ovaries).[2][5] The pathway is a prime example of metabolic compartmentalization, with different enzymatic steps occurring in distinct tissues, namely the glandular trichomes and the achenes themselves, necessitating the transport of intermediates.[5][6]

The Convergent Biosynthetic Pathway to Jasmolin I

The formation of Jasmolin I is not a linear sequence but rather the culmination of two distinct metabolic branches that converge in a final esterification step.

-

The Acid Moiety Pathway: Originating from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, this branch produces the irregular monoterpenoid, (1R,3R)-chrysanthemic acid.[2][5]

-

The Alcohol Moiety Pathway: Derived from the lipid α-linolenic acid via the oxylipin pathway, this branch generates the alcohol moiety, jasmolone.[5][7]

The final assembly is catalyzed by a specialized enzyme that links the activated acid with the alcohol, completing the Jasmolin I molecule.[5]

Caption: High-level overview of the convergent biosynthetic pathway for Jasmolin I.

Part I: Synthesis of the Chrysanthemic Acid Moiety

This monoterpenoid pathway begins in the plastids and involves cyclization followed by a two-step oxidation.

-

Cyclopropane Ring Formation: The cornerstone of the acid's structure is its unique cyclopropane ring. This is formed by the enzyme Chrysanthemyl Diphosphate Synthase (TcCDS) , which catalyzes an irregular head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules, supplied by the MEP pathway, to form chrysanthemyl diphosphate (CPP).[2][5]

-

Oxidation to Carboxylic Acid: The diphosphate is hydrolyzed to (1R,3R)-chrysanthemol. This alcohol is then subjected to a two-step oxidation process in the cytosol. First, T. cinerariifolium Alcohol Dehydrogenase 2 (TcADH2) oxidizes the alcohol to (1R,3R)-chrysanthemal.[5] Subsequently, T. cinerariifolium Aldehyde Dehydrogenase 1 (TcALDH1) catalyzes the final oxidation to yield (1R,3R)-chrysanthemic acid.[5]

-

Acyl-CoA Activation: For the final esterification, the carboxylic acid must be activated. This is accomplished by a CoA ligase, which attaches Coenzyme A to form Chrysanthemoyl-CoA , the acyl donor for the final reaction.[5]

Part II: Synthesis of the Jasmolone Moiety

The alcohol component of Jasmolin I, jasmolone, is a derivative of the well-known plant hormone and defense signal, jasmonic acid (JA).[8]

-

Jasmonic Acid Formation: The pathway originates with α-linolenic acid (ALA), a common fatty acid released from chloroplast membranes.[5] A series of enzymes, including Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC), converts ALA into 12-oxophytodienoic acid (OPDA).[7] Following reduction by OPDA Reductase (OPR) and three rounds of peroxisomal β-oxidation, Jasmonic Acid is formed.[7][9]

-

Conversion to Jasmone: Jasmonic acid is subsequently converted to cis-jasmone. While this step is confirmed through labeling studies, the specific enzymes responsible for this conversion remain unidentified, representing a key knowledge gap in the pathway.[7][8]

-

The Keystone Hydroxylation: The final and critical step is the conversion of jasmone to jasmolone. This reaction is a stereospecific hydroxylation catalyzed by the cytochrome P450 enzyme T. cinerariifolium Jasmone Hydroxylase (TcJMH) , officially designated CYP71AT148 .[7][10] This enzyme is localized to the endoplasmic reticulum and is a pivotal control point for the production of the jasmolone precursor.[10][11]

Part III: The Final Assembly via Esterification

The two branches of the pathway converge in the developing achenes. Contrary to initial hypotheses that an acyltransferase would catalyze the final step, the responsible enzyme was identified as a GDSL Esterase/Lipase (TcGLIP) .[5] This enzyme facilitates the ester bond formation between the acyl donor, chrysanthemoyl-CoA, and the alcohol acceptor, jasmolone, to produce the final Jasmolin I molecule.[5][12]

Key Enzyme Profile: TcJMH (Jasmone Hydroxylase)

The identification and characterization of TcJMH was a breakthrough in understanding pyrethrin biosynthesis.[10] Its role is central to the formation of jasmolone.

-

Enzyme Class: Cytochrome P450 Monooxygenase (CYP71AT148).[7]

-

Reaction: Jasmone → Jasmolone (Hydroxylation).

-

Subcellular Localization: Endoplasmic Reticulum.[10]

-

Expression: Found almost exclusively in the glandular trichomes of floral ovaries. Its expression is strongly induced in leaves by jasmonate treatment, highlighting a feed-forward regulatory loop where the signaling molecule also serves as a precursor.[10][13]

Quantitative Data: TcJMH Enzyme Kinetics

The kinetic properties of TcJMH were determined through in vitro assays using microsomal preparations from Nicotiana benthamiana leaves transiently expressing the enzyme.

| Parameter | Value | Source |

| Substrate | cis-Jasmone | [7] |

| Km | 53.9 ± 13.5 µM | [7][10] |

Methodological Deep Dive: A Self-Validating System for Enzyme Discovery

The elucidation of TcJMH's function provides an exemplary case study in modern plant biochemistry, combining transcriptomics, heterologous expression, and in vitro biochemistry.

Experimental Protocol 1: Identification of TcJMH via Co-expression and In Planta Validation

Causality: The central hypothesis is that genes involved in the same metabolic pathway will exhibit similar expression patterns. By correlating the expression of unknown cytochrome P450 genes with a known, key pathway gene (TcCDS), researchers can generate a short list of high-probability candidates.

Methodology:

-

Transcriptome Analysis: RNA was sequenced from T. cinerariifolium flowers at various developmental stages.

-

Co-expression Correlation: A Pearson correlation analysis was performed to identify cytochrome P450 genes whose expression profiles most closely matched that of TcCDS.[10][14] This narrowed down hundreds of potential P450s to a manageable number of candidates.

-

Heterologous Expression: Candidate P450 genes were cloned and transiently expressed in the leaves of Nicotiana benthamiana, a model system for rapid gene function analysis.

-

In Planta Substrate Feeding: Leaves expressing the candidate genes were fed with the substrate, cis-jasmone.[10][15]

-

Metabolite Analysis (Validation): Leaf extracts were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Only the leaves expressing the gene now known as TcJMH (CYP71AT148) showed the production of a new peak corresponding to the mass spectrum of jasmolone.[7][10] This provided definitive in planta evidence of its function.

Caption: Experimental workflow for the identification and validation of TcJMH.

Experimental Protocol 2: In Vitro Characterization of TcJMH

Causality: While in planta assays confirm function, an in vitro system using isolated enzyme preparations is required to eliminate confounding variables from the host plant's metabolism and to accurately determine kinetic parameters like Km.

Methodology:

-

Large-Scale Expression: N. benthamiana leaves were infiltrated on a larger scale with the Agrobacterium strain carrying the TcJMH expression construct.

-

Microsome Isolation: After 4-5 days, the leaves were harvested and homogenized in a chilled extraction buffer. The homogenate was subjected to differential centrifugation. A low-speed spin pelleted cell debris, and the resulting supernatant was subjected to a high-speed (ultracentrifugation) spin to pellet the microsomal fraction, which contains the endoplasmic reticulum and thus the TcJMH protein.

-

In Vitro Reaction: The microsomal pellet was resuspended in a reaction buffer containing necessary cofactors for P450 activity (e.g., NADPH). The reaction was initiated by adding the substrate, cis-jasmone.

-

Kinetic Analysis: Reactions were performed across a range of jasmone concentrations. Reactions were stopped at a fixed time point by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

Quantification: The amount of jasmolone produced was quantified using GC-MS with an internal standard. The Km value was then calculated by fitting the concentration-velocity data to the Michaelis-Menten equation.[7]

Biotechnological and Regulatory Outlook

A complete understanding of the Jasmolin I pathway is critical for its potential reconstruction in heterologous systems like yeast or other plants, which could provide a sustainable and scalable source of this valuable insecticide.[16] However, significant challenges remain, including the identification of the enzymes for the JA-to-jasmone conversion and optimizing the metabolic flux through two separate, highly regulated primary metabolic pathways.[2][12]

The pathway's regulation by jasmonates presents a fascinating biological system where a hormone both triggers the expression of biosynthetic genes and serves as the ultimate precursor for a key part of the final molecule.[8][13] This dual role suggests complex feedback and feed-forward controls that are ripe for further investigation.

Conclusion

The biosynthesis of Jasmolin I is a sophisticated process that showcases the metabolic ingenuity of plants. It leverages precursors from both terpenoid and lipid metabolism, employs unique enzymatic machinery like the GDSL lipase TcGLIP, and is subject to elegant hormonal regulation. The scientific approaches used to unravel this pathway, particularly the combination of transcriptomics and heterologous expression, provide a powerful template for the discovery of other complex natural product pathways. Continued research, especially into the pathway's remaining unknown steps and regulatory networks, holds immense potential for the biotechnological production of next-generation biopesticides.

References

-

Nakamura, Y., & Matsuda, K. (2024). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Biochemical Society Transactions, 52(4), 1927-1937. [Link]

-

Li, W., Zhou, F., & Pichersky, E. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. Plant Physiology, 177(4), 1498–1509. [Link]

-

Matsuda, K. (2024). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Biochemical Society Transactions. [Link]

-

Li, W., Zhou, F., & Pichersky, E. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. Plant Physiology, 177(4), 1498-1509. [Link]

-

Li, W., et al. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. ResearchGate. [Link]

-

Li, W., Lybrand, D. B., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Plant Physiology, 181(3), 934-944. [Link]

-

Zeng, T., et al. (2024). Pyrethrins in Tanacetum cinerariifolium: biosynthesis, regulation, and agricultural application. Ornamental Plant Research, 4, e015. [Link]

-

Lybrand, D. B., & Pichersky, E. (2020). Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite. Plant Physiology, 182(4), 1772-1773. [Link]

-

Xu, H., et al. (2018). Promoter of Chrysanthemyl Diphosphate Synthase Gene from Tanacetum cinerariifolium. ResearchGate. [Link]

-

Li, W., Lybrand, D. B., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Semantic Scholar. [Link]

-

Li, W., Lybrand, D. B., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Plant Physiology, 181(3), 934-944. [Link]

-

Wikipedia contributors. (n.d.). Jasmolone. In Wikipedia. [Link]

-

Li, W., Zhou, F., & Pichersky, E. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. Plant Physiology. [Link]

-

Li, W., Lybrand, D. B., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. ResearchGate. [Link]

-

Staswick, P. E. (2019). Jasmonates: biosynthesis, perception and signal transduction. Aston Publications Explorer. [Link]

-

Creelman, R. A., & Mullet, J. E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355-381. [Link]

-

Li, W., et al. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. Plant Physiology. [Link]

-

Li, W., Zhou, F., & Pichersky, E. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. Semantic Scholar. [Link]

-

Li, W., Lybrand, D. B., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Plant Physiology. [Link]

-

Anonymous. (n.d.). Biosynthesis pathway of pyrethrins. ResearchGate. [Link]

-

Grdiša, M., et al. (2021). Content of (a) jasmolin I and (b) jasmolin II across the eight flower developmental stages in six Dalmatian pyrethrum populations. ResearchGate. [Link]

-

Ali, B., & Baek, K. H. (2019). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 20(10), 2479. [Link]

-

Ali, B., & Baek, K. H. (2019). Jasmonic Acid Signaling Pathway in Plants. PubMed. [Link]

-

Kim, J., et al. (2020). Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 299. [Link]

-

Zeng, T., et al. (2024). Pyrethrins in Tanacetum cinerariifolium: biosynthesis, regulation, and agricultural application. Maximum Academic Press. [Link]

-

Grdiša, M. (2022). Chemical structures of pyrethrins I and II, cinerins I and II, and jasmolins I and II. ResearchGate. [Link]

-

Baek, K. H. (2021). Jasmonic Acid Pathway in Plants 2.0. MDPI. [Link]

-

Campos, M. L., et al. (2014). Signaling pathways for the Biosynthesis and action of Jasmonates. Semantic Scholar. [Link]

-

Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(1), 55-77. [Link]

-

Lybrand, D. B., & Pichersky, E. (2020). Core pyrethrin biosynthetic pathway. The enzyme(s) for jasmone and... ResearchGate. [Link]

-

Wani, S. H., et al. (2023). Biosynthetic Pathways of Hormones in Plants. MDPI. [Link]

Sources

- 1. Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. maxapress.com [maxapress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. [PDF] Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides1[OPEN] | Semantic Scholar [semanticscholar.org]

- 16. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Concentration of Jasmolin I in Pyrethrum Extract

Abstract

Pyrethrum extract, derived from the flowers of Chrysanthemum cinerariifolium, is a potent natural insecticide comprised of six bioactive esters known as pyrethrins. Among these, Jasmolin I is a Type I pyrethrin, an ester of chrysanthemic acid and jasmolone. Although a minor constituent by concentration, its presence is integral to the overall insecticidal profile of the extract. This technical guide provides a comprehensive overview of the natural occurrence of Jasmolin I, detailing its biosynthesis from jasmonate-derived precursors and its localization within the plant. We explore the factors that influence its concentration, including plant genetics and developmental stage, and present typical compositional data. Furthermore, this guide furnishes a detailed, field-proven analytical workflow for the accurate quantification of Jasmolin I and its fellow pyrethrins using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), offering researchers and quality control professionals a self-validating protocol for robust analysis.

Introduction to Pyrethrum and its Bioactive Constituents

The Source: Chrysanthemum cinerariifolium

The primary natural source of pyrethrins is the Dalmatian chrysanthemum, Chrysanthemum cinerariifolium (also known as Tanacetum cinerariifolium).[1][2] This plant has been cultivated for centuries for its potent, fast-acting insecticidal properties, which are primarily concentrated in the flower heads.[2][3] The production of these compounds is a sophisticated defense mechanism against herbivorous insects.

The Pyrethrins: A Family of Six Natural Insecticides

The insecticidal activity of pyrethrum extract is attributed to a mixture of six closely related esters, collectively termed "pyrethrins".[4][5][6] These compounds are categorized into two groups based on the acid moiety from which they are derived.[7][8]

-

Pyrethrins I (or Type I): Esters of chrysanthemic acid, which include Pyrethrin I, Cinerin I, and Jasmolin I.[7][9]

-

Pyrethrins II (or Type II): Esters of pyrethric acid, which include Pyrethrin II, Cinerin II, and Jasmolin II.[7][9]

This six-component mixture provides a broad spectrum of activity, characterized by a rapid "knockdown" effect on insects.

Jasmolin I: Profile of a Type I Pyrethrin

Jasmolin I is an active insecticidal constituent of pyrethrum flowers, contributing to the overall efficacy of the natural extract.[10][11] As a Type I pyrethrin, it is structurally defined as the ester of (1R,3R)-chrysanthemic acid and the alcohol jasmolone.[3][8][12]

| Property | Details | Source(s) |

| CAS Number | 4466-14-2 | [1][10][13] |

| Molecular Formula | C₂₁H₃₀O₃ | [10][11][14] |

| Molecular Weight | 330.46 g/mol | [10][11][14] |

| IUPAC Name | [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [1] |

| Class | Pyrethrins I; Natural Insecticide | [7][15] |

Biosynthesis and Natural Occurrence of Jasmolin I

The biosynthesis of pyrethrins is a complex, multi-organellar process that leverages pathways associated with plant hormones and defense compounds.[4][12] The synthesis of Jasmolin I is a prime example of this metabolic intersection.

The Jasmonate-Derived Pathway: From Jasmone to Jasmolone

The alcohol moiety of Jasmolin I, known as jasmolone, is derived from the plant hormone jasmonic acid (JA).[12][16] The pathway proceeds through the following key steps:

-

Jasmone Formation: Jasmonic acid is converted into jasmone, a known degradation product.[12]

-

Hydroxylation: Jasmone undergoes a single hydroxylation step to form jasmolone. This critical conversion is catalyzed by the cytochrome P450 enzyme, jasmone hydroxylase (TcJMH).[12][16]

Experimental evidence supports this pathway, as feeding jasmone to pyrethrum flowers leads to a significant increase in the concentration of both free jasmolone and the final Jasmolin I ester.[12]

The Final Assembly: Esterification with Chrysanthemic Acid

The final step in Jasmolin I synthesis is the esterification of jasmolone with chrysanthemic acid. This reaction is catalyzed by a GDSL lipase-like protein (TcGLIP), which links the acid and alcohol components to form the active insecticidal ester.[16]

Localization: Accumulation in Flower Achenes and Trichomes

The primary site of pyrethrin synthesis and storage is the flower, specifically within the developing achenes (ovaries).[12] The glandular trichomes on the ovaries are responsible for producing the precursors, including chrysanthemic acid and jasmolone.[12] The final assembly into Jasmolin I and other pyrethrins occurs within the achenes, representing a spatially segregated and highly efficient production system.[12] While leaves can also produce pyrethrins, their concentration is significantly lower than in the flowers.[12]

Concentration and Compositional Analysis

The concentration of Jasmolin I in pyrethrum extract is not fixed; it is influenced by a range of biological and environmental variables and is always considered relative to the other five pyrethrin constituents.

Factors Influencing Pyrethrin Content

-

Genetics: Different clones and varieties of C. cinerariifolium exhibit significant variation in total pyrethrin content, which can range from 0.9% in native populations to over 3% in selectively bred cultivars.[17][18]

-

Flower Development: The concentration of all pyrethrins, including Jasmolin I, changes dynamically throughout the flower's maturation. The highest levels are typically reached when the flower has 2-5 rows of open disc florets, making this the optimal harvest time.[19]

-

Environmental Conditions: Climatic factors play a crucial role in the biosynthesis and accumulation of pyrethrins.[20]

-

Post-Harvest Processing: The method used for drying the flowers can impact the final concentration, as some pyrethrins are susceptible to degradation, particularly in direct sunlight.[21]

Typical Composition of Pyrethrum Extract

While the absolute concentration varies, the relative proportion of the six esters is a key characteristic of the extract. Jasmolin I is consistently a minor component. A widely cited typical ratio of the component families (pyrethrins:cinerins:jasmolins) is approximately 71:21:7.[5][7] This highlights that the jasmolins (I and II) together constitute a small but consistent fraction of the total pyrethrin content.

| Constituent Family | Constituent Name | Class | Typical Relative Abundance (% of Total Pyrethrins) |

| Pyrethrins | Pyrethrin I, Pyrethrin II | I & II | ~71% |

| Cinerins | Cinerin I, Cinerin II | I & II | ~21% |

| Jasmolins | Jasmolin I , Jasmolin II | I & II | ~7% |

Analytical Methodologies for the Quantification of Jasmolin I

Accurate quantification of the six pyrethrin esters is essential for the quality control of pyrethrum extracts and formulated products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant analytical techniques.[22] HPLC coupled with a UV or Diode-Array Detector (DAD) is particularly well-suited for resolving and quantifying all six components simultaneously.[23][24]

High-Performance Liquid Chromatography (HPLC) for Pyrethrin Profiling

The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed into a column) and a liquid mobile phase. For pyrethrins, which are relatively nonpolar, reversed-phase chromatography using a C18 column is highly effective. The six esters have slightly different polarities, allowing them to be separated as they travel through the column at different speeds. A UV/DAD detector is used for quantification, as the pyrethrins possess chromophores that absorb UV light at specific wavelengths (e.g., 254 nm).[23]

Detailed Protocol: HPLC-DAD Analysis of Pyrethrins

This protocol describes a robust, self-validating method for the extraction and quantification of Jasmolin I and other pyrethrins from dried C. cinerariifolium flower heads.

Causality Behind Choices:

-

Matrix Solid Phase Dispersion (MSPD): This extraction technique (adapted from[24]) is chosen for its efficiency. It simultaneously grinds the sample and disperses it onto a solid support (Florisil), creating a large surface area for exhaustive extraction with a minimal volume of solvent.

-

Acetone-Ethyl Acetate Solvent: This mixture provides a good polarity balance to efficiently extract all six pyrethrin esters, which have varying polarities.[24]

-

Reversed-Phase C18 Column: This is the industry standard for pyrethrin analysis, offering excellent resolution and reproducibility.

-

Gradient Elution: A gradient mobile phase (changing composition over time) is necessary to first elute the more polar Pyrethrins II and then resolve the less polar, more tightly retained Pyrethrins I, including Jasmolin I.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest pyrethrum flower heads at the optimal developmental stage and dry them in a dark, ventilated area to prevent degradation.

-

Grind the dried flowers to a fine, homogenous powder using a laboratory mill.

-

-

Extraction (MSPD):

-

Accurately weigh 0.25 g of the powdered flower sample into a glass mortar.

-

Add 0.5 g of Florisil sorbent and gently blend with a pestle until a homogenous mixture is obtained.

-

Transfer this mixture into an empty solid-phase extraction (SPE) cartridge fitted with a bottom frit.

-

Gently compress the material with the pestle and place a top frit.

-

Add 0.4 g of anhydrous sodium sulfate on top of the frit to remove any residual moisture.

-

Elute the pyrethrins by passing 5 mL of an acetone-ethyl acetate (1:1, v/v) solution through the cartridge under gravity.[24]

-

Collect the eluate and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD Instrumentation and Conditions:

-

Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A linear gradient starting from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection: Diode-Array Detector monitoring at 254 nm.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of known concentrations using a certified pyrethrum extract standard.

-

Inject the standards to generate a calibration curve (peak area vs. concentration) for each of the six pyrethrins.

-

Inject the prepared sample extract.

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. Jasmolin I typically elutes just before Pyrethrin I.

-

Quantify the concentration of Jasmolin I and the other pyrethrins in the sample by interpolating their peak areas from the respective calibration curves. The concentration is typically reported as a weight percentage of the dry flower material.

-

Conclusion and Future Outlook

Jasmolin I, while present in lower concentrations than Pyrethrin I and Cinerin I, is a fundamental component of the natural pyrethrum complex. Its biosynthesis is intricately linked to the plant's hormonal and defense pathways, underscoring the sophisticated metabolic engineering evolved by C. cinerariifolium. Understanding the factors that govern its concentration is vital for optimizing cultivation and harvesting practices to ensure a consistent and potent raw material.

The analytical methods detailed herein, particularly HPLC-DAD, provide the necessary precision and robustness for the quality control of pyrethrum extracts, ensuring that the full, natural profile of all six insecticidal esters is accurately characterized. Future research into the genetic regulation of the pyrethrin biosynthetic pathway may unlock opportunities to modulate the relative ratios of these esters, potentially leading to the development of new plant varieties with enhanced or specialized insecticidal properties.

References

-

Li, W., Lybrand, D. B., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Plant Physiology. Available at: [Link]

-

Kikuchi, R., et al. (2022). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Journal of Pesticide Science. Available at: [Link]

-

Nagel, R., & Tissier, A. (2019). Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite. Plant Physiology. Available at: [Link]

-

Otieno, D. A., et al. (1982). Quantitative Analysis of the Pyrethrins by HPLC. Journal of Chromatographic Science. Available at: [Link]

-

Michuki, R. K. (1994). Quantitative and qualitative analysis of Pyrethrins and Pyrethrosin. University of Nairobi Repository. Available at: [Link]

-

Donegan, L., & Godin, P. J. (1964). Gas Chromatographic Analysis of Pyrethrin-Type Esters and Dimethrin Isomers. Analytical Chemistry. Available at: [Link]

-

Šiljegović, J., et al. (2019). Validation parameters of HPLC-DAD method for pyrethrin analysis. ResearchGate. Available at: [Link]

-

TradeIndia. Pyrethrum Extract PESTANAL Analytical Standard. Available at: [Link]

-

U.S. Environmental Protection Agency. (1999). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. Available at: [Link]

-

National Center for Biotechnology Information. Jasmolin I | C21H30O3 | CID 12304687. PubChem. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 7: Analytical Methods. Available at: [Link]

-

Hladik, M. L., & Smalling, K. L. (2009). Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. U.S. Geological Survey. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 4: Chemical and Physical Information. NCBI Bookshelf. Available at: [Link]

-

U.S. Environmental Protection Agency. (2018). DER - Pyrethrins in Water - MRID 50475402. Available at: [Link]

-

Pan, C., et al. (2018). The gas chromatography–mass spectrometry (GC–MS) chromatograph of pyrethrins (10 mg/L). ResearchGate. Available at: [Link]

-

Stevens, J., & Lehotay, S. J. (2024). Comparison of different fast gas chromatography – mass spectrometry techniques for the analysis of pyrethroid insecticide residues in foods. Analytical Methods. Available at: [Link]

-

Global Substance Registration System (GSRS). JASMOLIN I. Available at: [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Pyrethrins (jasmolin I). Available at: [Link]

-

Food and Agriculture Organization of the United Nations (FAO). (1999). PYRETHRINS (063) EXPLANATION. Available at: [Link]

-

Tanzania Bureau of Standards (TBS). Pyrethrum Extracts- Specification. Available at: [Link]

-

Dutch Expert Committee on Occupational Safety (DECOS). (2001). Pyrethrum (pyrethrins). Health Council of the Netherlands. Available at: [Link]

-

LCGC International. (2001). Preparation and Characterization of a Pyrethrum Extract Standard. Available at: [Link]

-

Ruiz, M. J., et al. (2011). Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]

-

Carlson, J. E., et al. (2001). Pyrethrins and Pyrethrosin Content in Commercial Allergen Extracts. ResearchGate. Available at: [Link]

-

Wikipedia. Jasmolone. Available at: [Link]

-

Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. Available at: [Link]

-

Varga, E., et al. (2021). Percentage of total pyrethrins extracted by two techniques and tree solvents. ResearchGate. Available at: [Link]

-

Grdisa, M., et al. (2018). Structural formulas of pyrethrin i, pyrethrin ii, cinerin i, cinerin ii, jasmolin i and jasmolin ii. ResearchGate. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 2: Relevance to Public Health. NCBI Bookshelf. Available at: [Link]

-

Ban, S. G., et al. (2010). Comparison of pyrethrins extraction methods efficiencies. Agriculturae Conspectus Scientificus. Available at: [Link]

-

Caboni, P., et al. (2013). Determination of Natural Pyrethrins by Liquid Chromatography-Electron Ionisation-Mass Spectrometry. ResearchGate. Available at: [Link]

-

Sundaramoorthy, S., et al. (2018). Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor. PubMed Central. Available at: [Link]

-

Karanja, P. N., & Githua, M. N. (2021). Loss of Pyrethrins Content during Drying of Chrysanthemum cinerariifolium Flowers in Direct Sunlight. University of Nairobi Journals. Available at: [Link]

-

Grdisa, M., et al. (2018). Content of (a) jasmolin I and (b) jasmolin II across the eight flower... ResearchGate. Available at: [Link]

-

Karanja, P. N., & Githua, M. N. (2021). Loss of Pyrethrins Content during Drying of Chrysanthemum cinerariifolium Flowers in Direct Sunlight. ResearchGate. Available at: [Link]

Sources

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Pyrethrins (jasmolin I) [sitem.herts.ac.uk]

- 3. Jasmolone - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. ser.nl [ser.nl]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. Jasmolin I | C21H30O3 | CID 12304687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Jasmolin I | 4466-14-2 | FJ158204 | Biosynth [biosynth.com]

- 16. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bib.irb.hr:8443 [bib.irb.hr:8443]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

"toxicological profile of Jasmolin I in target and non-target organisms"

A Technical Guide to the Toxicological Profile of Jasmolin I

Abstract

Jasmolin I is one of six naturally occurring insecticidal esters, collectively known as pyrethrins, derived from the chrysanthemum flower, Chrysanthemum cinerariifolium.[1][2] This guide provides a comprehensive technical overview of the toxicological profile of Jasmolin I, contextualized within the broader data available for the pyrethrin mixture. It delves into the specific mechanism of action targeting insect nervous systems, while also offering a comparative analysis of its effects on a range of non-target organisms, including mammals, birds, fish, and beneficial insects. Due to its rapid environmental degradation and specific metabolic pathways, a significant variation in toxicity is observed across different taxa. This document synthesizes data on acute toxicity (LD50/LC50), environmental fate, and standardized toxicological assessment methodologies to provide researchers, scientists, and drug development professionals with a detailed understanding of Jasmolin I's ecological and physiological impacts.

Introduction to Jasmolin I and the Pyrethrin Complex

Jasmolin I is a key active component of pyrethrum, the crude extract obtained from chrysanthemum flowers.[2][3] Pyrethrins have been utilized for their insecticidal properties for centuries and represent a cornerstone of both commercial and domestic pest control.[4] The six constituent compounds are esters formed from two acids (chrysanthemic acid and pyrethric acid) and three alcohols (pyrethrolone, cinerolone, and jasmolone).[5] Jasmolin I is an ester of chrysanthemic acid.[6]

It is critical to note that most toxicological data in the literature is reported for the entire pyrethrin mixture rather than for isolated Jasmolin I. This is due to the complexity of separating the esters and their synergistic action in the natural extract. Therefore, this guide will primarily reference data for "pyrethrins," clarifying that Jasmolin I is a significant contributor to the overall toxicological profile.

Mechanism of Action in Target Organisms (Insects)

The potent insecticidal activity of Jasmolin I and other pyrethrins stems from their action as potent neurotoxins.[1][3][7] They selectively target the voltage-gated sodium channels in the nerve cells of insects.[4][8][9]

The process unfolds as follows:

-

Binding: Pyrethrins bind to the sodium channels.

-

Delayed Closure: They delay the closing of these channels after a nerve impulse has been transmitted.[4]

-

Hyperexcitation: This leads to a prolonged influx of sodium ions, causing the nerve to fire repeatedly.[8]

-

Paralysis and Death: The sustained nerve firing results in hyperexcitation of the insect's nervous system, quickly leading to paralysis, loss of motor coordination, and ultimately, death.[1][4]

This mechanism is highly effective against a broad spectrum of insect pests.[3]

Caption: Mechanism of Jasmolin I neurotoxicity in insects.

Toxicological Profile in Non-Target Organisms

The toxicity of pyrethrins, including Jasmolin I, varies dramatically among different classes of organisms. This differential toxicity is primarily due to differences in metabolism, body temperature, and the sensitivity of sodium channels.

Mammals

Pyrethrins are considered to have low toxicity to mammals, including humans.[1][10] This is because mammals possess efficient metabolic pathways, primarily involving carboxyesterases in the liver, that rapidly hydrolyze the ester bond and detoxify the compound.[11] Symptoms of acute, high-dose exposure in mammals can include tremors, drooling, uncoordinated movement, and in rare cases, seizures.[1]

| Mammalian Toxicity Data (Pyrethrins) | |

| Exposure Route | LD50 (Rat) |

| Acute Oral | 700 mg/kg[12] |

| Acute Dermal | >2000 mg/kg[12] |

| Acute Inhalation | 3.4 mg/L[12] |

Avian Species

Birds are also relatively insensitive to pyrethrins. The National Pesticide Information Center classifies pyrethrins as "practically non-toxic to birds."[1] This is attributed to rapid metabolism and elimination, similar to mammals.

| Avian Toxicity Data (Pyrethrins) | |

| Species | LD50 (Oral) |

| Bobwhite Quail | >1000 mg/kg[13] |

| Mallard Duck | >2000 mg/kg |

Aquatic Organisms

In stark contrast to mammals and birds, pyrethrins are highly to very highly toxic to fish and aquatic invertebrates.[1][13] This heightened sensitivity is due to several factors:

-

Slower Metabolism: Aquatic organisms lack the efficient enzymatic pathways to rapidly break down pyrethrins.[13]

-

Gill Absorption: The compounds are readily absorbed through the gills.

-

Temperature Dependence: Toxicity increases at lower water temperatures.[1]

This high toxicity necessitates extreme caution when using pyrethrin-based products near water bodies.

| Aquatic Toxicity Data (Pyrethrins) | |

| Species | 96-hour LC50 |

| Rainbow Trout (Oncorhynchus mykiss) | 0.005 mg/L[12][14] |

| Bluegill Sunfish | <1.0 ppb[13] |

| Species | 48-hour EC50 |

| Daphnia magna (Water Flea) | 0.227 mg/L[12] |

| Species | 96-hour LC50 |

| Mysid Shrimp (Americamysis bahia) | 0.0014 mg/L[12][14] |

Terrestrial Invertebrates (Non-Target)

Pyrethrins are broad-spectrum insecticides and are therefore highly toxic to many non-target terrestrial invertebrates, including beneficial insects like honey bees.[1] Bees are particularly sensitive, with exposure leading to paralysis and death.[15][16] However, the risk to pollinators in field conditions can be mitigated by the repellent effect of pyrethrins and their rapid breakdown in sunlight.[1]

| Bee Toxicity Data (Pyrethrins) | |

| Exposure Route | LD50 (Honey Bee, Apis mellifera) |

| Contact | 0.013 µ g/bee [14] |

| Oral | ~0.02 µ g/bee [15] |

Environmental Fate and Degradation

A key characteristic of natural pyrethrins like Jasmolin I is their rapid degradation in the environment, which limits their persistence.

-

Photodegradation: Pyrethrins break down quickly when exposed to sunlight. The half-life of pyrethrin I on soil surfaces is approximately 12.9 hours and 11.8 hours in water when exposed to light.[1]

-

Microbial Degradation: Soil microbes readily break down pyrethrins, with reported soil half-lives ranging from 2.2 to 9.5 days.[1]

-

Soil Mobility: Pyrethrins bind tightly to soil and sediment particles, giving them a very low potential to leach into groundwater.[1][17]

-

Bioaccumulation: Due to their rapid metabolism and degradation, pyrethrins have a low potential for bioaccumulation in the food chain.

Methodologies for Toxicological Assessment

The evaluation of Jasmolin I's toxicity follows internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA).

Example Protocol: Acute Immobilisation Test in Daphnia magna (OECD 202)

This test determines the concentration at which 50% of daphnids are immobilized after 48 hours (EC50).

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Substance Preparation: A stock solution of pyrethrins is prepared in a suitable solvent. A series of dilutions are made in culture water to create a range of test concentrations.

-

Experimental Setup:

-

At least 20 daphnids are used per concentration, divided into four replicates of five daphnids each.

-

A control group (culture water only) and a solvent control (if applicable) are included.

-

Daphnids are placed in test vessels with the corresponding concentrations.

-

-

Incubation: Vessels are maintained at 20±1°C with a 16-hour light/8-hour dark cycle for 48 hours. Daphnids are not fed during the test.

-

Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.

Caption: Tiered workflow for ecotoxicological risk assessment.

Conclusion

Jasmolin I, as a constituent of the natural pyrethrin insecticide complex, demonstrates a highly selective toxicological profile. Its mechanism of action, targeting the sodium channels of insects, makes it an effective pest control agent. The compound's low toxicity in mammals and birds is a direct result of rapid metabolic detoxification. Conversely, its high toxicity to fish, aquatic invertebrates, and non-target insects like bees underscores the critical need for careful and targeted application to mitigate ecological risk. The rapid environmental degradation of Jasmolin I via photodegradation and microbial action prevents long-term persistence and bioaccumulation. A thorough understanding of this dual-faceted toxicological profile is essential for the responsible development and application of Jasmolin I-containing products.

References

-

National Pesticide Information Center. (n.d.). Pyrethrins General Fact Sheet. Retrieved from [Link]

-

Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]

-

Équiterre. (2016). Health and environmental impacts of pyrethroid insecticides: What we know, what we don't know and what we should do about it. Retrieved from [Link]

-

Ali, S., Charles, L., & Mohamed, F. (2019). Toxicological impacts of synthetic pyrethroids on non-target aquatic organisms: A review. ResearchGate. Retrieved from [Link]

-

Antwi, F. B., & Reddy, G. V. (2015). Toxicological effects of pyrethroids on non-target aquatic insects. Environmental Toxicology and Pharmacology, 40(3), 915-923. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I). AERU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Public Health Statement for Pyrethrins and Pyrethroids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]

-

The Bee Benefactor. (2016). Pyrethroids, Pyrethrins & Pyrethrums – Insecticide Profile. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I) - General Information. AERU. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Environmental Fate of Pyrethrin. Retrieved from [Link]

-

UNL Digital Commons. (n.d.). Toxic and Repellent Effects of Pyrethroids Used in Orchards on the Honey Bee, Apis mellifera L. (HYMENOPTER. Retrieved from [Link]

-

ResearchGate. (2015). Acute effects of pyrethroids and nectar toxins, at a dose of 10 ng/bee.... Retrieved from [Link]

-

Sustainable Gardening Australia. (2023). Pesticides most harmful to bees. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Pyrethrins (jasmolin II). AERU. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyrethrins and Pyrethroids Tox Profile. Retrieved from [Link]

-

Inchem.org. (n.d.). PYRETHROID (Group PIM G026). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Pyrethrins (jasmolin II) - Veterinary Information. AERU. Retrieved from [Link]

-

CCME. (n.d.). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Permethrin. Retrieved from [Link]

-

Columbia Environmental Research Center. (n.d.). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrethrin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. PMC. Retrieved from [Link]

-

Kikuta, Y., et al. (2022). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]

-

Luttik, R., & Aldenberg, T. (1997). Extrapolation factors for small samples of pesticide toxicity data: Special focus on LD50 values for birds and mammals. Environmental Toxicology and Chemistry. Retrieved from [Link]

Sources